N-cyclohexyl-N-ethylpyrrolidin-3-amine dihydrochloride
Overview
Description
N-cyclohexyl-N-ethylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2 and a molecular weight of 269.25 g/mol.
Preparation Methods
The synthesis of N-cyclohexyl-N-ethylpyrrolidin-3-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of cyclohexylamine with ethyl bromide to form n-cyclohexyl-n-ethylamine. This intermediate is then reacted with 3-pyrrolidinone under specific conditions to yield n-Cyclohexyl-n-ethyl-3-pyrrolidinamine. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
N-cyclohexyl-N-ethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent amines and pyrrolidinone.
Scientific Research Applications
N-cyclohexyl-N-ethylpyrrolidin-3-amine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-cyclohexyl-N-ethylpyrrolidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
- n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride
- n-Cyclohexyl-n-propyl-3-pyrrolidinamine dihydrochloride
- n-Cyclohexyl-n-butyl-3-pyrrolidinamine dihydrochloride
These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical properties and applications. This compound is unique due to its specific ethyl substituent, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-N-ethylpyrrolidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-14(12-8-9-13-10-12)11-6-4-3-5-7-11;;/h11-13H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGXXLBYGJPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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